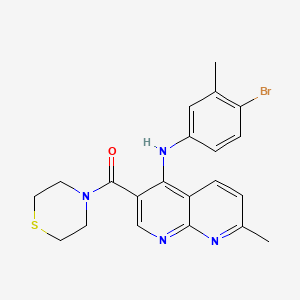![molecular formula C18H15N3O5S B2489938 Methyl 2-{[3-(2-Pyrazinyloxy)anilino]sulfonyl}benzoat CAS No. 866157-05-3](/img/structure/B2489938.png)
Methyl 2-{[3-(2-Pyrazinyloxy)anilino]sulfonyl}benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate is a complex organic compound with a unique structure that includes a pyrazinyloxy group, an anilino group, and a sulfonyl group attached to a benzenecarboxylate moiety
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazinyloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to form the pyrazinyloxy intermediate.
Anilino Group Introduction: The pyrazinyloxy intermediate is then reacted with an aniline derivative under suitable conditions to introduce the anilino group.
Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinyloxy and anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyrazinyloxy or anilino derivatives.
Wirkmechanismus
The mechanism of action of Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[3-(2-pyridinyloxy)anilino]sulfonyl}benzenecarboxylate
- Methyl 2-{[3-(2-quinolinyloxy)anilino]sulfonyl}benzenecarboxylate
- Methyl 2-{[3-(2-thiazinyloxy)anilino]sulfonyl}benzenecarboxylate
Uniqueness
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate is unique due to the presence of the pyrazinyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
methyl 2-[(3-pyrazin-2-yloxyphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-18(22)15-7-2-3-8-16(15)27(23,24)21-13-5-4-6-14(11-13)26-17-12-19-9-10-20-17/h2-12,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYOXKPCXRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2489860.png)
![1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)
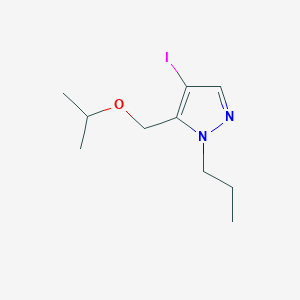
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)
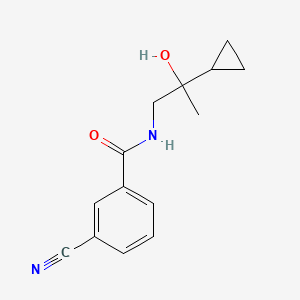
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
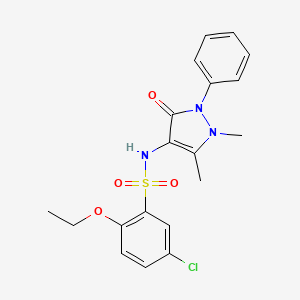
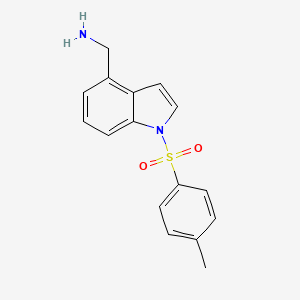
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2489877.png)
